molecular formula C17H13NO2 B2509826 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile CAS No. 1171024-22-8

2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile

Cat. No.: B2509826
CAS No.: 1171024-22-8
M. Wt: 263.296
InChI Key: JBYNEBWWEUVWQC-UHFFFAOYSA-N
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Description

2-(((3-Oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a methoxy group linked to a 3-oxo-2,3-dihydroinden fragment. This compound is structurally related to derivatives investigated for pharmaceutical applications, such as kinase inhibition or receptor modulation, due to its aromatic and electron-withdrawing substituents .

Properties

IUPAC Name

2-[(3-oxo-1,2-dihydroinden-5-yl)oxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c18-10-13-3-1-2-4-14(13)11-20-15-7-5-12-6-8-17(19)16(12)9-15/h1-5,7,9H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYNEBWWEUVWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile typically involves the following steps:

    Formation of the Indanone Moiety: The indanone moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Etherification: The indanone derivative is then reacted with a benzonitrile derivative in the presence of a base such as potassium carbonate to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The benzonitrile and indanone moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile has several scientific research applications:

    Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and other materials used in organic electronic devices.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.

    Material Science: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
This compound (Target) -CN (benzonitrile), -OCH2- (linker) ~265.27 (calculated) Rigid indenone core, polar nitrile group
3-Fluoro-5-((7-(methylthio)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile -F (meta), -SMe (position 7) 313.35 Enhanced lipophilicity (methylthio), fluorine for metabolic stability
3-{[2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy}-5-fluorobenzonitrile -F (meta), -SO2Me (position 7), -OH, -F2 406.30 Sulfonyl group for solubility, difluorination for conformational rigidity
2-(1-Benzyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile -CN (acetonitrile), -OBn (N-substituted) 320.35 Indole core instead of indenone, benzyl group for receptor binding

Key Observations:

Substituent Impact on Solubility : The methylsulfonyl group in 3-{[2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy}-5-fluorobenzonitrile enhances aqueous solubility compared to the target compound’s unmodified structure .

Metabolic Stability : Fluorinated analogues (e.g., 3-fluoro-5-((7-(methylthio)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile) demonstrate improved metabolic resistance due to fluorine’s electronegativity and steric effects .

Crystallographic and Computational Analysis

While direct crystallographic data for the target compound is unavailable, analogues like 1-(3-chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine () highlight the importance of X-ray crystallography in confirming indenone geometry. Programs like SHELXL () and ORTEP-3 () are critical for structural validation.

Biological Activity

2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile, with the CAS number 1171024-22-8, is an organic compound that has garnered interest in medicinal chemistry due to its unique structural properties. This compound features a benzonitrile moiety linked to an indanone structure, suggesting potential biological activity that warrants detailed exploration.

The molecular formula of this compound is C17H13NO2, with a molecular weight of 263.29 g/mol. The structure includes an ether linkage which may play a significant role in its biological interactions.

PropertyValue
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
CAS Number1171024-22-8

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The presence of the indanone moiety suggests potential anti-cancer properties, as similar compounds have been shown to induce apoptosis in various cancer cell lines by modulating oxidative stress and activating apoptotic pathways.

Anticancer Activity

Research indicates that derivatives of indanone structures exhibit significant anti-proliferative effects against various tumor cell lines. For example, studies on related compounds have shown that they can enhance reactive oxygen species (ROS) levels and activate apoptosis-related proteins like Bax and cleaved-caspase 3 in cancer cells such as HCT116 and MDA-MB-231 .

Case Study:
In a study focusing on indanone derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anti-cancer activity. The most effective compounds were noted to disrupt cellular redox balance, leading to increased apoptosis .

Structure-Aactivity Relationship (SAR)

The structure of this compound allows for diverse modifications that can enhance its biological activity. Preliminary SAR analysis indicates that variations in substituents on the indanone moiety significantly influence both anticancer and antiviral activities.

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